molecular formula C10H13Cl B3048586 (2-Chloro-2-methylpropyl)benzene CAS No. 1754-74-1

(2-Chloro-2-methylpropyl)benzene

Cat. No. B3048586
CAS RN: 1754-74-1
M. Wt: 168.66 g/mol
InChI Key: YMKBSXVBAHEQHF-UHFFFAOYSA-N
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Description

(2-Chloro-2-methylpropyl)benzene, also known as (2-Chlor-2-methylpropyl)benzol, is an organic compound with the molecular formula C10H13Cl . It has an average mass of 168.663 Da and a monoisotopic mass of 168.070572 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation reaction . This reaction involves treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a (2-Chloro-2-methylpropyl) group attached . The compound has a density of 1.0±0.1 g/cm3 and a molar volume of 166.7±3.0 cm3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 224.3±9.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.2±3.0 kJ/mol and a flash point of 87.6±11.4 °C . The compound has a refractive index of 1.510 and a molar refractivity of 49.9±0.3 cm3 .

Scientific Research Applications

Alkylation in Friedel-Crafts Chemistry

The compound is involved in Friedel-Crafts chemistry, particularly in the alkylation of benzene. A study demonstrated the formation of alkylation products like 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br) when benzene is alkylated with derivatives of 2-chloro-2-methylpropyl benzene, showcasing its utility in creating complex organic compounds (Albar, Khalaf, & Bahaffi, 1997).

Stereochemistry in Chemical Reactions

The compound plays a role in understanding stereochemistry in chemical reactions. In one study, the Friedel-Crafts alkylation of benzene with a related compound, (+)-2-methyloxetane, yielded products with significant stereochemical implications, providing insights into the behavior of chlorine atoms in Lewis acid reactions (Segi et al., 1982).

Polymerisation Studies

Research involving 2-chloro-2-methylpropyl benzene derivatives has contributed to understanding polymerization processes. An experimental study on α,ω-dichloropoly(2-methylpropene) has offered insights into polymerization kinetics and mechanisms, which are essential for the development of polymers and plastics (Nuyken, Pask, Vischer, & Walter, 1985).

Catalysis and Chemical Synthesis

The role of 2-chloro-2-methylpropyl benzene in catalytic processes has been studied, particularly in reactions involving carbenes and arenes. One study explored how chloro(tetraphenylporphyrinato)iron catalyzed the Buchner addition of carbenes to benzenes, indicating its importance in facilitating complex chemical syntheses (Mbuvi & Woo, 2009).

Chemoselective Reduction Studies

In a study on the selective reduction of aromatic nitro groups, 1-nitro-2-(2-nitro-2-methylpropyl)-benzene was chemoselectively reduced to an azoxybenzene derivative, demonstrating the potential of this compound in selective organic transformations (Siemeling, Türk, Vorfeld, & Fink, 2003).

Mechanism of Action

Target of Action

The primary target of (2-Chloro-2-methylpropyl)benzene is the benzene ring . The benzene ring is a crucial component of many organic compounds and plays a significant role in various chemical reactions.

Mode of Action

The compound interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring. The reaction is carried out by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3 to generate a carbocation electrophile . The aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .

Biochemical Pathways

The Friedel-Crafts alkylation reaction is a key step in the synthesis of various organic compounds . The introduction of an alkyl group onto the benzene ring can lead to the formation of a wide range of products, depending on the specific alkyl group and the conditions of the reaction .

Result of Action

The result of the action of this compound is the formation of a new compound with an alkyl group attached to the benzene ring . This can lead to changes in the properties of the original compound, potentially making it more reactive or altering its physical and chemical properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances in the reaction environment can affect the efficiency and outcome of the Friedel-Crafts alkylation . Additionally, factors such as temperature and pressure can also have an impact on the reaction .

Safety and Hazards

(2-Chloro-2-methylpropyl)benzene is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed in a dry and well-ventilated place . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

(2-chloro-2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBSXVBAHEQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304605
Record name 1-phenyl-2-chloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1754-74-1
Record name NSC166451
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-chloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.92 g (40 mmoles) of 1-phenyl-2-hydroxy-2-methylpropane and 50 mL conc. hydrochloric acid was stirred at ice bath temperature for 1 h and at RT for 3 h. The reaction mixture was then extracted with ether. The organic layer was dried over MgSO4. Solvent removal gave 1-phenyl-2-chloro-2-methylpropane.
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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